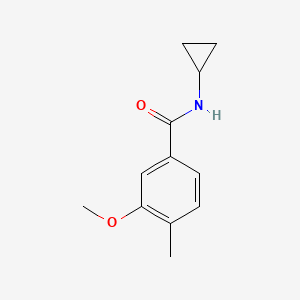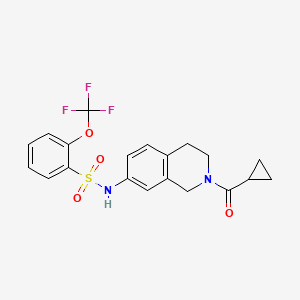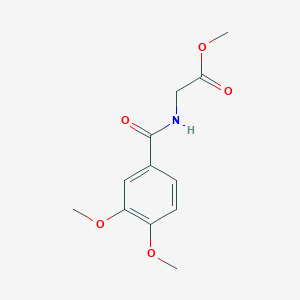
7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is also known as theophylline-7-(2-chlorobenzyl)-1,3-dimethylxanthine. The compound has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Wissenschaftliche Forschungsanwendungen
7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in scientific research. The compound has been used as a pharmacological tool to investigate the role of adenosine receptors in various physiological and pathological conditions. It has also been used to study the effects of adenosine on the cardiovascular system, respiratory system, and central nervous system.
Wirkmechanismus
The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The compound also acts as an antagonist of adenosine receptors, particularly the A1 and A2A subtypes. By inhibiting phosphodiesterase enzymes and blocking adenosine receptors, this compound increases the levels of cAMP and cGMP, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to increase the contractility of cardiac muscle, dilate coronary arteries, and improve blood flow to the heart. It has also been shown to have bronchodilatory effects, making it useful in the treatment of asthma and other respiratory conditions. In addition, the compound has been shown to have central nervous system effects, including increased alertness and decreased fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its well-established mechanism of action and pharmacological profile. The compound has been extensively studied, and its effects are well understood. In addition, the compound is relatively inexpensive and readily available.
One of the main limitations of using this compound in lab experiments is its relatively low potency compared to other xanthine derivatives. This can make it difficult to achieve the desired effects at lower concentrations, which can be problematic in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent and selective adenosine receptor antagonists. Another area of interest is the use of the compound in combination with other drugs to achieve synergistic effects. Finally, the compound may have potential applications in the treatment of other conditions, such as chronic obstructive pulmonary disease and heart failure.
Conclusion:
This compound is a xanthine derivative that has been extensively studied for its potential applications in scientific research. The compound has a well-established mechanism of action and pharmacological profile, and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, the compound remains a useful tool for investigating the role of adenosine receptors in various physiological and pathological conditions. There are also several potential future directions for the study of this compound, including the development of more potent and selective adenosine receptor antagonists and the use of the compound in combination with other drugs.
Synthesemethoden
The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of theophylline with 2-chlorobenzyl chloride and propylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with acetic anhydride to yield the final product.
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-7-5-6-8-12(11)18/h5-8H,4,9-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJBSULXADWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2787509.png)




![2-Hydroxy-5-({4-methyl-5-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}amino)benzoic acid](/img/structure/B2787522.png)

![N-(3-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787524.png)
![4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2787525.png)



![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2787531.png)
